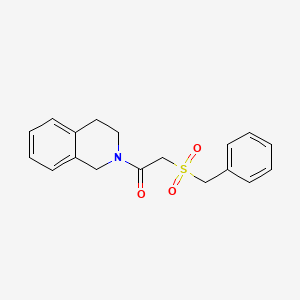

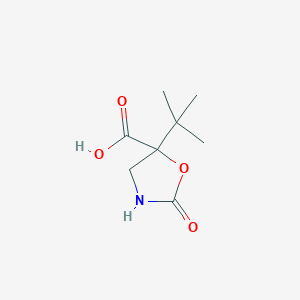

![molecular formula C16H23NO5S B3002923 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide CAS No. 946285-98-9](/img/structure/B3002923.png)

3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide derivatives is a topic of interest in the search for new therapeutic agents. For instance, paper describes the synthesis of a series of arylsulfonamides with potential anticancer properties. Similarly, paper outlines an efficient synthetic method for 1,8-dioxo-decahydroacridines derivatives bearing the sulfonamide moiety. These methods often involve multi-step reactions, including the use of catalysts like molecular iodine, to construct the sulfonamide-containing compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. Paper provides a quantum mechanical study of the structure of a benzoxazolylmenthane sulfonamide, including vibrational frequencies and molecular geometry. The study uses spectroscopic techniques like FTIR and FT-Raman, as well as computational methods, to analyze the compound's structure. The molecular structure, particularly the positioning of functional groups, plays a significant role in the interaction of sulfonamides with biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, which are essential for their biological function. For example, paper discusses the synthesis and structure-activity relationship of sulfonamide derivatives as inhibitors of cyclin-dependent kinase 5 (cdk5), indicating the importance of the sulfonamide moiety in binding to the target enzyme. Paper describes a Rh(I)-catalyzed C-C bond activation of benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes, showcasing the chemical reactivity of sulfonamide-containing compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides, such as solubility, stability, and reactivity, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the polarizability and hyperpolarizability discussed in paper can affect the interaction of sulfonamides with biological membranes and receptors. The thermodynamic properties, such as heat capacity and enthalpy, also play a role in the stability and reactivity of these compounds under physiological conditions.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antimicrobial Properties

Sulfonamides are well recognized for their antibacterial properties, serving as the backbone for many synthetic bacteriostatic antibiotics. These compounds are effective against bacterial infections and those caused by other microorganisms. Their use extends to therapies for diseases caused by bacteria, demonstrating their critical role in antimicrobial resistance management and therapy optimization (I. Gulcin & Parham Taslimi, 2018; F. Carta, A. Scozzafava & C. Supuran, 2012).

Anticancer and Antitumor Activities

Research has demonstrated the potential antitumor properties of sulfonamide derivatives, opening pathways for cancer treatment innovations. These compounds have shown promise in targeting various cancer types, underscoring their versatility and potential in oncology (Helloana Azevedo-Barbosa et al., 2020).

Environmental Impact and Human Health

The widespread use of sulfonamides has raised concerns regarding their environmental presence and the implications for human health. Studies have found that sulfonamides can affect microbial populations and potentially contribute to antimicrobial resistance, posing challenges for environmental safety and public health (W. Baran et al., 2011).

Antioxidant Capacity and Therapeutic Applications

Sulfonamide derivatives have also been investigated for their antioxidant properties, contributing to their therapeutic applications beyond antimicrobial activities. This includes roles in treating conditions characterized by oxidative stress, offering a broader scope for clinical use (I. Ilyasov et al., 2020).

Wirkmechanismus

Target of Action

It is known that heterocyclic compounds, which this compound is a part of, play a vital role in medicinal chemistry and exert various biological activities .

Mode of Action

It is known that heterocyclic compounds can interact with various biological targets and exert anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-hiv, antiviral, anti-convulsant, and other biological activities .

Biochemical Pathways

One study showed that a related compound could induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .

Pharmacokinetics

It is known that the compound has high selectivity for kinases and is a good ligand for the study of receptor subtypes . It also has inhibitory activity against malaria parasites and amines .

Result of Action

The compound has shown potent activities against HeLa and A549 cell lines . Therefore, it could be developed as a potential antitumor agent .

Action Environment

It is known that the synthesis of related compounds can be influenced by environmental conditions .

Eigenschaften

IUPAC Name |

3-(1,3-benzodioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c18-23(19,17-13-5-2-1-3-6-13)10-4-9-20-14-7-8-15-16(11-14)22-12-21-15/h7-8,11,13,17H,1-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMWNYLOTVKSRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)

![N-(3-chlorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002841.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3002844.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)

![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)

![2-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B3002849.png)

![4-(azepan-1-ylsulfonyl)-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002853.png)

![5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3002855.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)